

# Spectroscopic Data Interpretation of n-Butyl Acetate: A Technical Guide

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## Compound of Interest

Compound Name: *Butyl acetate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **n-butyl acetate**, a common solvent and intermediate in various industrial and pharmaceutical applications. Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This document presents an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of its chemical structure and fragmentation patterns.

## Molecular Structure of n-Butyl Acetate

**n-Butyl acetate** is the ester formed from the condensation of acetic acid and n-butanol. Its structure consists of a butyl group attached to an acetate moiety.

Caption: Molecular structure of **n-butyl acetate**.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **n-butyl acetate**.

### Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
2960-2870	C-H (sp <sup>3</sup> ) stretch	Strong
1740-1720	C=O (ester) stretch	Strong
1240-1230	C-O (ester) stretch (asymmetric)	Strong
1040-1030	C-O (ester) stretch (symmetric)	Strong

Data sourced from multiple references, including a study on the synthesis of n-butyl acetate using IR spectroscopy.[\[1\]](#)[\[2\]](#)

## Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS) at 0 ppm.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.06	Triplet (t)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
2.04	Singlet (s)	3H	CH <sub>3</sub> -C=O
1.63	Multiplet (m)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.39	Multiplet (m)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.94	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Data compiled from various sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

Chemical Shift ( $\delta$ , ppm)	Carbon Atom Assignment
171.1	C=O (ester carbonyl)
64.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
30.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
20.9	CH <sub>3</sub> -C=O
19.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from the Human Metabolome Database and other chemical databases.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI) at 70 eV.[\[10\]](#)[\[11\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
116	~5	[M] <sup>+</sup> (Molecular Ion)
73	~15	[CH <sub>3</sub> COOCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
61	~14	[CH <sub>3</sub> COOH <sub>2</sub> ] <sup>+</sup> (McLafferty rearrangement)
56	~40	[CH <sub>2</sub> =CHCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> or [CH <sub>3</sub> CH=CHCH <sub>3</sub> ] <sup>+</sup> (Butene radical cation)
43	100	[CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation) - Base Peak

Data compiled from the NIST WebBook and other mass spectrometry databases.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of n-**butyl acetate** to identify its functional groups.

Methodology:

- Sample Preparation: A thin film of neat n-**butyl acetate** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a dilute solution in a suitable solvent (e.g., dichloromethane) can be prepared in a KBr cuvette.[\[1\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[\[1\]](#)
- Data Acquisition:
  - A background spectrum of the clean salt plates or the solvent-filled cuvette is recorded.
  - The sample is placed in the spectrometer's sample compartment.
  - The spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .[\[1\]](#) A resolution of 2  $\text{cm}^{-1}$  or 4  $\text{cm}^{-1}$  is common.[\[1\]](#)
  - The background spectrum is automatically subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of n-**butyl acetate** for detailed structural elucidation.

Methodology:

- Sample Preparation:
  - Approximately 5-10 mg of n-**butyl acetate** is dissolved in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

- A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.
- Data Acquisition for  $^1\text{H}$  NMR:
  - The spectrometer is tuned to the proton frequency.
  - Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - The spectrometer is tuned to the carbon frequency.
  - Proton-decoupled mode is typically used to simplify the spectrum to singlets for each unique carbon.
  - A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - The FID is processed similarly to the  $^1\text{H}$  spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of n-**butyl acetate**.

Methodology:

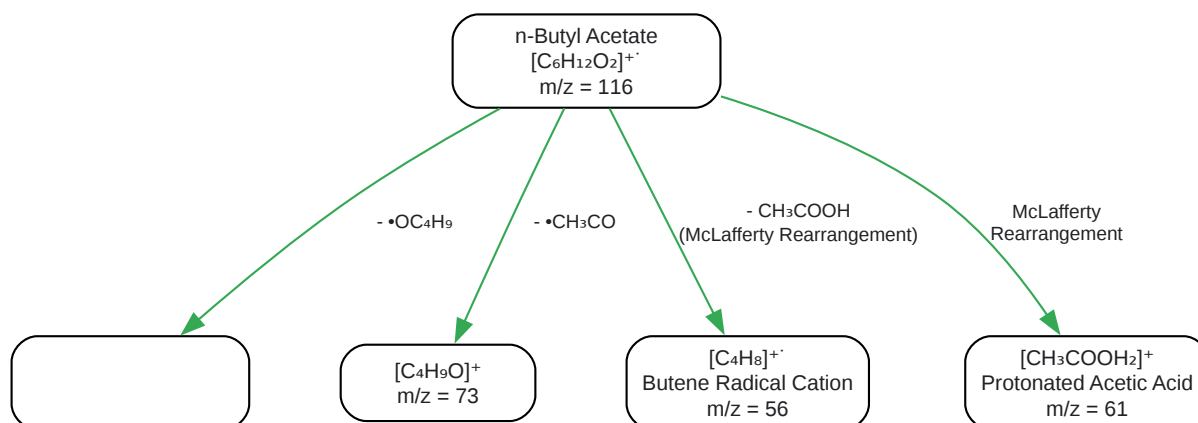
- Sample Introduction:
  - For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of n-**butyl acetate** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.[\[15\]](#)

[16] The GC separates the analyte from any impurities before it enters the mass spectrometer.

- Direct infusion via a heated probe can also be used for a pure sample.
- Instrumentation: A mass spectrometer, often a single quadrupole or ion trap, coupled with a GC system is common.[10][17]
- Data Acquisition:
  - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.[10][11]
  - Mass Analysis: The instrument scans a mass-to-charge (m/z) range, for example, from m/z 10 to 200.
  - The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

## Visualized Fragmentation Pathway (Mass Spectrometry)

The following diagram illustrates a plausible fragmentation pathway for n-butyl acetate under electron ionization conditions, leading to some of the major observed fragments.



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Caption: Proposed mass spectral fragmentation of n-**butyl acetate**.

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